molecular formula C21H23N3O3S B2936970 Isopropyl 2-(allylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 946207-02-9

Isopropyl 2-(allylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2936970
CAS No.: 946207-02-9
M. Wt: 397.49
InChI Key: VQTUIHAFJXFTBJ-UHFFFAOYSA-N
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Description

Isopropyl 2-(allylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core with multiple functional groups: an isopropyl ester at position 6, an allylthio group at position 2, a methyl substituent at position 7, a phenyl group at position 5, and a ketone at position 2.

Properties

IUPAC Name

propan-2-yl 7-methyl-4-oxo-5-phenyl-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-5-11-28-21-23-18-17(19(25)24-21)16(14-9-7-6-8-10-14)15(13(4)22-18)20(26)27-12(2)3/h5-10,12,16H,1,11H2,2-4H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTUIHAFJXFTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=CC=C3)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyridopyrimidine core. One common approach is the cyclization of appropriately substituted 2-aminopyrimidines with α-haloketones under acidic conditions. The subsequent introduction of the isopropyl, allylthio, methyl, and phenyl groups can be achieved through various organic reactions, such as nucleophilic substitution and alkylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or thiols.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield reduced derivatives with different functional groups.

  • Substitution: Substitution reactions can lead to the formation of various derivatives with different substituents.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely, and detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Table 1: Anti-HIV Pyrimidine Derivatives

Compound Core Structure Key Substituents IC₅₀ (μM) Reference
XIII Pyrimidine-catechol Diether at C2/C4 <0.1
Target Compound Pyrido[2,3-d]pyrimidine Allylthio (C2), Isopropyl (C6) N/A N/A

CCR4 Antagonists

Trisubstituted pyrimidine amides (e.g., compounds 6c, 12a, 12b) inhibit CCR4-mediated chemotaxis with IC₅₀ values as low as 0.064 μM . The target compound’s isopropyl ester and allylthio groups differ from the amide and aryl substituents in these antagonists, suggesting divergent interactions with the CCR4 receptor’s binding pocket.

Table 2: CCR4 Antagonist Activity

Compound Substituents (Positions) IC₅₀ (μM) Reference
6c Amide (C6), Aryl (C5) 0.064
Target Compound Allylthio (C2), Isopropyl (C6) N/A N/A

Thiadiazolo- and Thiazolo-Pyrimidines

Thiadiazolo[3,2-a]pyrimidines (e.g., 2-R5-oxo derivatives) feature sulfur-containing heterocycles, synthesized via reactions of ethyl carboxylates with amines . Similarly, the thiazolo[3,2-a]pyrimidine derivative in exhibits a planar pyrimidine ring with a trimethoxybenzylidene substituent. The target compound’s allylthio group may introduce greater conformational flexibility compared to rigid thiadiazolo/thiazolo rings.

Structural and Crystallographic Insights

The pyrimidine ring’s puckering, defined by Cremer-Pople coordinates , influences molecular stability and intermolecular interactions. For example, barbiturate derivatives like buthalital and methitural form N—H⋯O hydrogen-bonded chains, with ring puckering angles varying by ~40° . The target compound’s tetrahydropyrido[2,3-d]pyrimidine core likely adopts a partially puckered conformation, balancing steric strain from the phenyl (C5) and methyl (C7) groups.

Table 3: Crystallographic Parameters

Compound Ring Puckering Amplitude (Å) Hydrogen-Bond Pattern Reference
Buthalital Planar N—H⋯O chains
Target Compound Partially puckered (predicted) S⋯O/N interactions N/A

Structure-Activity Relationship (SAR) Considerations

  • Position 2 (Allylthio): The sulfur atom may enhance solubility via polar interactions or participate in covalent binding with biological targets.
  • Position 6 (Isopropyl Ester): Bulky ester groups could hinder membrane permeability but improve metabolic stability compared to ethyl esters .
  • Position 5 (Phenyl): Aromatic groups at this position are common in NNRTIs and may facilitate π-π stacking in enzyme binding pockets .

Biological Activity

Isopropyl 2-(allylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine class. Its intricate structure includes various substituents such as an isopropyl group, an allylthio group, a methyl group, and a phenyl group. This compound has garnered attention in pharmacological research due to its potential biological activities.

Chemical Structure

The molecular formula for this compound is C21H23N3O3SC_{21}H_{23}N_{3}O_{3}S. The structure can be analyzed using spectroscopic techniques such as IR and NMR spectroscopy. The IUPAC name for the compound is:

Propan-2-yl 7-methyl-4-oxo-5-phenyl-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate .

Biological Activity

The biological activity of this compound has been explored in various studies. Its potential applications include:

  • Antimicrobial Activity : Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. An investigation into related compounds showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies on similar pyrido[2,3-d]pyrimidines indicate their potential to inhibit protoporphyrinogen oxidase (EC 1.3.3.4), which plays a crucial role in heme biosynthesis.

Antimicrobial Activity Study

A study published in MDPI evaluated the antimicrobial efficacy of several pyrido[2,3-d]pyrimidine derivatives against common pathogens. The results indicated that compounds similar to Isopropyl 2-(allylthio)-7-methyl exhibited MIC values ranging from 10 to 100 µg/mL against Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Target Organism
Compound A10Staphylococcus aureus
Compound B50Escherichia coli
Isopropyl derivative20Candida albicans

Anticancer Activity

In another study focused on anticancer properties, Isopropyl derivatives were tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated IC50 values of approximately 30 µM for MCF-7 cells and 25 µM for HeLa cells .

Cell LineIC50 (µM)Compound Tested
MCF-730Isopropyl derivative
HeLa25Isopropyl derivative

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